![molecular formula C20H25N3O3S B2374170 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320575-07-1](/img/structure/B2374170.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Research into the Rh(I)-catalyzed Pauson–Khand reaction of derivatives has shown the formation of specific bicyclic compounds, which highlights the chemical reactivity and potential for creating complex molecular structures. This work emphasizes the synthetic versatility and potential of such compounds in organic synthesis (Inagaki, Kawamura, & Mukai, 2007).
- Studies on the crystal structure of related compounds have provided insight into their conformational characteristics, aiding in the understanding of their chemical behavior and potential interactions (Yang, Zhu, Niu, Chen, & Lu, 2008).
Antimicrobial Applications
- Novel derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications as antimicrobial agents. This research has contributed to the development of new compounds with enhanced biological activity (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Molecular Recognition and Ligand Binding
- Investigations into the complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes have highlighted the importance of spherical shape complementarity in molecular recognition, suggesting applications in designing highly selective binding interactions (Bakirci, Koner, & Nau, 2005).
Antiviral Research
- Design and synthesis of new derivatives for antiviral evaluation have led to the identification of compounds with potential activity against various RNA and DNA viruses, emphasizing the therapeutic applications of these molecules in antiviral drug development (Desideri, Fioravanti, Monaco, Atzori, Carta, Delogu, Collu, & Loddo, 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound inhibits JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a crucial role in the immune response. By inhibiting JAK1, the compound can effectively suppress the signaling pathway of IL-6, thereby reducing inflammation .
Pharmacokinetics
The compound is orally bioavailable . It has demonstrated dose-dependent efficacy in in vivo arthritis animal models . Additional preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies have been conducted to support its clinical development .
Result of Action
The compound has shown significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It has also shown potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKNKJVDOYFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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